molecular formula C15H11N3 B2801567 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile CAS No. 884069-38-9

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile

Cat. No. B2801567
CAS RN: 884069-38-9
M. Wt: 233.274
InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .


Molecular Structure Analysis

The molecular formula of “4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile” is C15H11N3 . Its average mass is 233.268 Da and its monoisotopic mass is 233.095291 Da . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, it can be used to construct coordination polymers with diverse structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic and vibrational features of the compound .

Mechanism of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to exhibit various biological activities, such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Future Directions

The future directions for “4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile” could involve further exploration of its potential biological activities and applications. For instance, its potential as an anticancer agent or as an inhibitor of various enzymes could be further investigated .

properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGQOWZKLFSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cuprous cyanide (8.323 g, 93 mmol) was added to a mixture of 1-(4-iodophenyl)-2-methylbenzimidazole (5.184 g, 15.5 mmol) and palladium (II) acetate (170 mg) in N,N'-dimethyl-1,4,5,6-tetrahydro-2-pyrimidone (15 ml) and the resulting solution was heated under nitrogen at 100° C. for 15 hours. The mixture was cooled, poured into saturated aqueous ammonia (150 ml) and shaken to dissolve the copper salts. The mixture was extracted with ether (3×150 ml), and the combined extracts were washed consecutively with water (3×150 ml), brine (150 ml), and then dried (MgSO4) and concentrated under reduced pressure to give 1-(4-cyanophenyl)-2-methylbenzimidazole, 941 mg, as a white solid.
[Compound]
Name
Cuprous cyanide
Quantity
8.323 g
Type
reactant
Reaction Step One
Name
1-(4-iodophenyl)-2-methylbenzimidazole
Quantity
5.184 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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